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Compound of Interest

Compound Name: Rhodamine 101 inner salt

Cat. No.: B3342932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodamine 101 inner salt is a highly efficient and stable fluorescent dye belonging to the

xanthene class. Its exceptional photophysical properties, including a high fluorescence

quantum yield and significant molar absorptivity, have established it as a crucial tool in various

scientific disciplines. This technical guide provides an in-depth overview of the core

photophysical characteristics of Rhodamine 101 inner salt, detailed experimental

methodologies for their determination, and a visual representation of the characterization

workflow. This document is intended to serve as a comprehensive resource for researchers

employing this fluorophore in applications ranging from fluorescence microscopy and flow

cytometry to fluorescence correlation spectroscopy and as a reference standard.[1][2]

Core Photophysical Properties
The photophysical parameters of Rhodamine 101 inner salt are summarized below. These

values are influenced by the solvent environment; data for ethanol and methanol, two

commonly used solvents, are presented.
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Photophysical
Property

Value (Ethanol) Value (Methanol) References

Absorption Maximum

(λabs)
565 nm 560 nm, 567 nm [3]

Molar Absorptivity (ε)
95,000 L mol-1 cm-1

at 565 nm

105,000 L mol-1 cm-1

at 567 nm
[3][4]

Emission Maximum

(λem)
595 nm 588 nm, 589 nm [2][5][6]

Fluorescence

Quantum Yield (ΦF)
0.98, 0.96 Not explicitly found [3][7]

Fluorescence Lifetime

(τF)
~4.2 ns Not explicitly found [8]

Experimental Protocols
Accurate determination of the photophysical properties of Rhodamine 101 inner salt is
paramount for its effective application. The following sections outline generalized yet detailed

methodologies for measuring its key characteristics.

Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of Rhodamine 101
inner salt.

Materials:

Rhodamine 101 inner salt

Spectroscopic grade ethanol or methanol

Calibrated UV-Vis spectrophotometer (e.g., Agilent 8453)[3]

Quartz cuvettes (1 cm path length)

Analytical balance
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Volumetric flasks and pipettes

Procedure:

Stock Solution Preparation: Accurately weigh a small amount of Rhodamine 101 inner salt
and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known

concentration (e.g., 1 mM).

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations

that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the

wavelength range to scan from approximately 400 nm to 700 nm.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum.

Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

Data Analysis:

Identify the wavelength of maximum absorbance (λabs).

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λabs

versus concentration.

The molar absorptivity (ε) is determined from the slope of the linear fit of this plot.

Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of Rhodamine 101 inner salt.

Materials:

Dilute solutions of Rhodamine 101 inner salt (absorbance < 0.1 at the excitation

wavelength)

Calibrated spectrofluorometer (e.g., PTI QM-4/2003 SE)[3]
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Fluorescence cuvettes (1 cm path length)

Procedure:

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

Emission Spectrum:

Set the excitation wavelength to the determined λabs (e.g., 565 nm in ethanol).

Scan the emission monochromator over a wavelength range that encompasses the

expected emission (e.g., 570 nm to 750 nm).

Excitation Spectrum:

Set the emission monochromator to the determined emission maximum (λem).

Scan the excitation monochromator over a wavelength range that includes the absorption

band (e.g., 400 nm to 580 nm).

Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions

to check for background fluorescence.

Fluorescence Quantum Yield Determination
(Comparative Method)
Objective: To determine the fluorescence quantum yield of Rhodamine 101 inner salt relative

to a known standard.

Materials:

Rhodamine 101 inner salt solutions of varying concentrations (absorbance < 0.1)

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g.,

Rhodamine 6G in ethanol, ΦF = 0.95)

UV-Vis spectrophotometer
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Spectrofluorometer

Procedure:

Solution Preparation: Prepare a series of solutions of both the sample (Rhodamine 101) and

the standard with absorbances ranging from approximately 0.02 to 0.1 at the chosen

excitation wavelength.

Absorbance Measurement: Measure the absorbance of each solution at the excitation

wavelength.

Fluorescence Measurement:

Record the fluorescence emission spectrum for each solution of the sample and the

standard at the same excitation wavelength and with identical instrument settings (e.g., slit

widths).

Integrate the area under the corrected emission spectrum for each measurement.

Data Analysis:

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard.

Determine the slope of the linear fit for both plots.

Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST *

(GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is

the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the

refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated
Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime of Rhodamine 101 inner salt.

Materials:
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Dilute solution of Rhodamine 101 inner salt

TCSPC system equipped with a pulsed laser source (picosecond diode laser) and a

sensitive detector (e.g., photomultiplier tube).

Procedure:

Instrument Setup:

Select a pulsed laser with an excitation wavelength close to the λabs of Rhodamine 101.

Optimize the instrument parameters, including the repetition rate of the laser and the

collection time.

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a

scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the

sample.

Sample Measurement: Record the fluorescence decay of the Rhodamine 101 solution.

Data Analysis:

Use deconvolution software to fit the experimental fluorescence decay curve, taking the

IRF into account.

A single or multi-exponential decay model is typically used to extract the fluorescence

lifetime(s) (τF).

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the photophysical characterization of

a fluorescent molecule like Rhodamine 101 inner salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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